Methyl Perfluorononanoate

Übersicht

Beschreibung

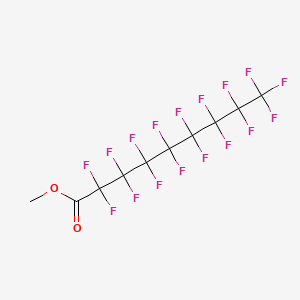

Methyl Perfluorononanoate is a fluorinated compound belonging to the category of perfluorinated carboxylic acids. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The chemical formula for this compound is C10H3F17O2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl Perfluorononanoate can be synthesized through several methods. One common approach involves the reaction of perfluorononanoic acid with methanol in the presence of a catalyst. This esterification reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The terminal iodine atom in methyl 9-iodoperfluorononanoate facilitates nucleophilic substitutions, enabling the synthesis of fluorinated surfactants and polymers .

Examples:

-

Amine Substitution : Reaction with morpholine produces bis[(perfluoroalkyl)alkyl]monomorpholinophosphates, which self-assemble into microtubular structures in water .

-

Alcohol Substitution : Methanol or ethanol substitution generates fluorinated ethers with enhanced solubility in polar solvents .

Reactivity Trends:

-

Electrophilicity : The electron-withdrawing perfluorinated chain increases the electrophilicity of the iodine center, accelerating S<sub>N</sub>2 reactions.

-

Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) exhibit reduced reaction rates due to steric hindrance .

Radical and Electrophilic Fluorination

Methyl perfluorononanoate derivatives participate in fluorination reactions under controlled conditions:

-

Radical Fluorination : Perfluoroalkyl hypofluorites (e.g., CF<sub>3</sub>OF) initiate free-radical fluorination of olefins, forming perfluorinated polymers .

-

Electrophilic Fluorination : NF reagents like perfluoro-N-fluoropiperidine selectively fluorinate enolates, as demonstrated in the synthesis of fluorinated cyclopentanecarboxylates .

Key Conditions:

-

Temperature: −30°C to 25°C

-

Solvents: Acetonitrile or trichlorofluoromethane

Environmental Transformation Pathways

This compound can degrade into perfluorononanoic acid (PFNA) via hydrolysis or microbial action, contributing to environmental persistence .

Degradation Products:

| Process | Primary Product | Secondary Product |

|---|---|---|

| Hydrolysis | PFNA (C<sub>9</sub>F<sub>17</sub>COOH) | CO<sub>2</sub>, F<sup>−</sup> |

| Biotransformation | Shorter-chain PFCAs | Fluorotelomer alcohols |

Implications : PFNA exhibits cardiotoxicity in zebrafish (e.g., pericardial edema, altered tgfb2 expression) , highlighting the ecological risks of this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Synthesis : Methyl perfluorononanoate serves as a precursor in the synthesis of various fluorinated compounds. Its unique chemical structure allows it to participate in organic reactions, making it valuable for developing new materials with specific properties.

Biology

- Environmental Impact Studies : Research indicates potential interactions with biological systems, particularly concerning environmental persistence and bioaccumulation. Studies on related compounds suggest that this compound may disrupt endocrine functions, particularly thyroid hormone levels in aquatic organisms like zebrafish .

- Cellular Effects : Similar perfluoroalkyl substances have shown adverse effects on cellular functions. For instance, exposure to perfluorononanoate is linked to altered thyroid hormone levels, which could lead to developmental issues in aquatic species .

Medicine

- Drug Delivery Systems : The compound's unique chemical properties are being explored for potential applications in drug delivery systems. Its hydrophobic nature may enhance the solubility and stability of certain pharmaceuticals, improving their efficacy.

Industry

- Fluorinated Surfactants and Coatings : this compound is utilized in producing fluorinated surfactants and coatings known for their chemical resistance and low surface energy. These materials are crucial in various applications, including non-stick coatings and water-repellent fabrics.

Case Study 1: Environmental Persistence

A study investigating the environmental impact of perfluoroalkyl substances highlighted the persistence of this compound in aquatic ecosystems. The research found that exposure to this compound could lead to significant bioaccumulation in fish populations, raising concerns about its long-term ecological effects .

Case Study 2: Toxicological Effects on Aquatic Life

Research conducted on zebrafish embryos exposed to this compound demonstrated increased rates of malformation and mortality. The findings indicated that the compound could disrupt normal embryonic development, suggesting potential risks associated with environmental exposure .

Wirkmechanismus

The mechanism by which Methyl Perfluorononanoate exerts its effects is primarily through its interaction with lipid bilayers and proteins. The compound’s fluorinated tail allows it to partition into lipid membranes, altering their properties and potentially disrupting cellular processes . Additionally, this compound can interfere with protein binding and function, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Methyl Perfluorononanoate is similar to other perfluorinated compounds such as perfluorooctanoic acid and perfluorodecanoic acid. These compounds share similar chemical structures and properties, including high thermal stability and resistance to chemical reactions .

Uniqueness: What sets this compound apart from its counterparts is its specific chain length and the presence of a methyl ester group. These structural features confer unique properties, such as enhanced solubility in certain solvents and specific reactivity patterns, making it particularly useful in specialized applications .

Biologische Aktivität

Methyl perfluorononanoate (MePFNA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its persistence in the environment and potential biological effects. This article explores the biological activity of MePFNA, drawing from various studies and research findings.

Overview of this compound

MePFNA is an ester derived from perfluorononanoic acid (PFNA), which is known for its hydrophobic properties and resistance to degradation. The biological activity of MePFNA is primarily assessed through its effects on cellular mechanisms, developmental processes, and potential toxicity.

Mechanisms of Biological Activity

1. Neurotoxicity:

Research indicates that PFAS, including MePFNA, may affect neurodevelopment. A study modeled the neurotoxic effects of PFAS on PC12 cells, revealing that exposure to perfluorinated chemicals can lead to oxidative stress and reduced cell viability. Specifically, PFOS and PFOA were shown to impair cell function, with implications for neurodevelopmental outcomes in exposed populations .

2. Epigenetic Modifications:

Recent studies suggest that PFAS exposure may result in epigenetic changes, including alterations in DNA methylation patterns. In a cohort study involving firefighters, exposure to various PFASs was associated with accelerated epigenetic aging and specific differentially methylated regions, indicating potential long-term effects on gene regulation .

3. Immune System Impact:

PFAS compounds have been linked to immunotoxicity, affecting T-cell responses and antibody production. The no-observed-adverse-effect-level (NOAEL) for immunotoxicity of PFOS and PFOA was determined to be 1.66 μg/kg body weight per day based on their effects on immune function . Although specific data for MePFNA is limited, its structural similarities to other PFAS suggest a potential for similar immunotoxic effects.

Case Studies and Research Findings

Table 1: Summary of Biological Effects of PFAS

Case Study: Developmental Neurotoxicity

In a controlled study examining developmental neurotoxicity, exposure to PFAS was shown to disrupt normal neuronal differentiation and growth in vitro. The study highlighted the importance of understanding the timing and dosage of exposure during critical developmental windows .

Toxicokinetics and Human Health Risk

The toxicokinetics of MePFNA are not extensively studied; however, it is expected to share similar absorption and elimination pathways as other PFAS. For instance, both PFOS and PFOA are absorbed through the gastrointestinal tract with long half-lives in humans (approximately 5 years for PFOS) and are excreted primarily via urine . This persistence raises concerns about cumulative exposure effects over time.

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNCFMKWDPDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379560 | |

| Record name | Methyl Perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51502-45-5 | |

| Record name | Methyl Perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluorononanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.